2-Fluorothiophenol
Overview
Description
2-Fluorothiophenol is a chemical compound that is part of the thiophene family, characterized by the presence of a sulfur atom within a heterocyclic ring. The fluorine atom attached to the thiophene ring significantly alters the compound's electronic properties, making it an interesting subject for research in materials science and organic chemistry.
Synthesis Analysis
The synthesis of fluoro-substituted phenylthiophene monomers, which are closely related to 2-fluorothiophenol, has been achieved with high isolated yields using generalized coupling reactions. These reactions involve a palladium catalyst and can also be mediated by zinc complexes . Additionally, a method for synthesizing substituted α-carboxy-γ-fluorothiophenes has been reported, which involves the reaction of methyl thioglycolate anion with α-fluoro-β-(phenylthio)enones, leading to cyclization to fluorothiophene .
Molecular Structure Analysis
The molecular structure of 2-fluorothiophenol has been elucidated using Fourier transform microwave (FTMW) spectroscopy. Two planar conformers were identified: cis-2FTPh and trans-2FTPh, with the cis conformer being more stable due to a weak intramolecular interaction between the sulfur lone pair and the CF moiety . This stabilization is not observed in the trans conformer or in thiophenol.
Chemical Reactions Analysis
2-Fluorothiophenol and its derivatives exhibit unique reactivity patterns due to the presence of the fluorine atom. For instance, 2-fluoro-5-nitrothiophene reacts much faster with nucleophiles like sodium thiophenoxide and piperidine compared to other halogenated nitrothiophenes. The reactions follow second-order kinetics and suggest a two-stage, intermediate-complex mechanism .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into thiophene derivatives has been shown to affect their physical and chemical properties significantly. For example, fluorination lowers both the HOMO and LUMO energy levels and widens the energy bandgap of polymers based on thiophene units . This alteration in electronic properties is crucial for applications in optoelectronics and photovoltaics. Moreover, the presence of fluorine can enhance the self-organization properties of polymer chains and influence their compatibility with other materials, such as in the case of solar cell performance .
Scientific Research Applications
Structural Elucidation and Spectroscopy
- Fourier Transform Microwave Spectroscopy : 2-Fluorothiophenol (2FTPh) was analyzed using Fourier transform microwave (FTMW) spectroscopy, revealing details about its rotational transitions and conformers (Sun & Wijngaarden, 2017).
Fluorometric Assays
- Carbohydrate Quantification : An assay using a derivative of 2-fluorothiophenol demonstrated effective quantification of carbohydrates, applicable to both monosaccharides and complex carbohydrates (Zhu & Nothnagel, 1991).
Material Science and Nonlinear Optical Properties
- Nonlinear Optical (NLO) Properties : Studies on terthiophene-o-carborane dyads and triads linked with 2-fluorothiophenol derivatives revealed significant insights into their NLO properties, which are crucial for material science applications (Feng et al., 2021).
Intramolecular Interactions
- Intramolecular Hydrogen Bonding : Research on 2-fluorothiophenol highlighted the existence of an intramolecular hydrogen bond and its role in conformational preferences, contributing to a deeper understanding of molecular interactions (Zeoly, Coelho, & Cormanich, 2019).
Chemosensors and Fluorometric Sensing
- Metal Ion Detection : A study involving a derivative of 2-fluorothiophenol demonstrated its potential as a chemosensor for detecting Cu(II) and Zn(II) ions, indicating its utility in environmental and biochemical sensing applications (Guo et al., 2018).
Synthesis and Chemical Reactions
- Synthetic Processes : Research on the preparation of 4-fluorothiophenol from 4-fluorobenzenesulphonyl chloride provided insights into efficient synthesis methods and chemical reactions involving fluorothiophenol derivatives (Fiege et al., 1998).
Organometallic Chemistry
- Organomercury, -Tin, and -Lead Derivatives : A study exploring the fluorine chemical shifts in compounds derived from 2-fluorothiophenol enhanced understanding of steric hindrance and intramolecular coordination in organometallic chemistry (Kravtsov et al., 1972).
Polymer Science and Optoelectronics
- Polymer Light-Emitting Diodes : The use of 4-fluorothiophenol in modifying the anode of top-emitting polymer light-emitting diodes (T-PLED) demonstrated its role in enhancing device performance, crucial for optoelectronic applications (Chong et al., 2006).
Safety And Hazards
Future Directions
A combined experimental and theoretical study on DEA in relation to 2-Fluorothiophenol has been conducted . The study investigates the thermochemistry and dynamics of neutral HF formation through DEA as a means to lower the threshold for dissociation upon electron capture to these compounds . This approach may offer a path for tailoring new and efficient radiosensitizers .
properties
IUPAC Name |
2-fluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FS/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTZZPVVTSDNJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334283 | |
Record name | 2-Fluorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorothiophenol | |
CAS RN |
2557-78-0 | |
Record name | 2-Fluorothiophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2557-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluorothiophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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